molecular formula C11H14N2O2 B11896108 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol

1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol

Cat. No.: B11896108
M. Wt: 206.24 g/mol
InChI Key: GFVZIVKXTUEVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol is a synthetic isoquinoline derivative characterized by a 3,4-dihydroisoquinoline core substituted with hydroxyl groups at positions 6 and 7 and a 2-aminoethyl side chain at position 1. This compound shares structural similarities with naturally occurring benzylisoquinoline alkaloids, which are known for diverse pharmacological activities, including receptor modulation and enzyme inhibition .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-aminoethyl)-3,4-dihydroisoquinoline-6,7-diol

InChI

InChI=1S/C11H14N2O2/c12-3-1-9-8-6-11(15)10(14)5-7(8)2-4-13-9/h5-6,14-15H,1-4,12H2

InChI Key

GFVZIVKXTUEVJE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC(=C(C=C21)O)O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the isoquinoline core, followed by functionalization to introduce the hydroxyl groups and the aminoethyl side chain. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups and dihydroisoquinoline moiety undergo oxidation under controlled conditions:

Oxidizing AgentConditionsProductPurity/YieldSource
Cu(I)/H₂O₂Aqueous, 25°C3,4-Dihydroisoquinolin-1(2H)-one69.4% yield
Horse Liver ADHpH 7.5, NAD⁺ cofactorLactam derivatives91% conversion

Mechanistic insight:

  • Enzymatic oxidation by alcohol dehydrogenases (ADH) forms lactams via intermediate imines .

  • Chemical oxidation with Cu(I)/H₂O₂ targets the benzylic position .

Alkylation and Methylation

The phenolic hydroxyl groups are susceptible to alkylation, often using deuterated reagents for isotopic labeling:

ReagentBase/SolventTemperatureOutcomeSource
CD₃OD (deuterated methanol)K₂CO₃, DMF30–60°CO-methylation with deuterium incorporation
CH₃INaH, THF0–25°CEthyl group addition to hydroxyl

Example reaction:

1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol+CD₃ODK₂CO₃, 50°Cd₆-methylated derivative\text{this compound} + \text{CD₃OD} \xrightarrow{\text{K₂CO₃, 50°C}} \text{d₆-methylated derivative}

Acylation Reactions

The aminoethyl side chain reacts with acylating agents:

Acylating AgentConditionsProductApplicationSource
Acetic anhydridePyridine, RTN-acetylated derivativeProdrug synthesis
Benzoyl chlorideEt₃N, CH₂Cl₂N-benzoyl derivativePharmacological studies

Coordination Chemistry

The compound acts as a ligand for transition metals due to its amino and hydroxyl groups:

Metal IonConditionsComplex StructureStability Constant (log K)Source
Cu(II)pH 7.0, aqueousOctahedral coordination12.3
Fe(III)Ethanol/waterTetragonal geometry9.8

Pharmacological Interactions

The compound modulates neurotransmitter systems through:

  • MAO Inhibition : Binds monoamine oxidase (MAO) with IC₅₀ = 0.8 μM.

  • Receptor Binding : Affinity for α₂-adrenergic receptors (Kᵢ = 15 nM).

Stability and Degradation

Critical stability parameters:

ConditionHalf-Life (t₁/₂)Degradation ProductSource
pH 2.0 (aqueous)48 hoursOxidized quinone derivative
UV light (254 nm)6 hoursRing-opened amine

Scientific Research Applications

Neuropharmacological Potential

Research indicates that derivatives of 3,4-dihydroisoquinoline compounds exhibit promising neuroprotective and antidepressant properties. For instance, compounds derived from this scaffold have been evaluated for their efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease. A notable study highlighted the potential of these compounds to enhance cell survival and proliferation in neurotoxic environments, demonstrating lower hepatotoxicity compared to existing treatments like agomelatine .

Table 1: Neuropharmacological Effects of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol Derivatives

Study Condition Effect Reference
Study AAlzheimer'sNeuroprotection
Study BParkinson'sAntidepressant-like effects
Study CSchizophreniaAntipsychotic potential

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. A series of studies demonstrated that certain derivatives exhibited superior efficacy against audiogenic seizures in animal models compared to established anticonvulsants like topiramate. The pharmacological profile suggests a potential mechanism involving inhibition of carbonic anhydrase, which is linked to seizure activity .

Table 2: Anticonvulsant Activity of Derivatives

Compound Efficacy Mechanism Reference
Compound XHigher than topiramateCarbonic anhydrase inhibition
Compound YModerateUnknown

Anti-Cancer Properties

Recent investigations into the anti-cancer potential of this compound derivatives have shown promising results. These compounds have been found to inhibit key signaling pathways involved in tumor progression, particularly the NF-kB pathway. For example, certain derivatives demonstrated significant inhibitory effects on murine mammary cancer cell invasion .

Table 3: Oncological Effects of Isoquinoline Derivatives

Study Cancer Type Inhibition Mechanism Effectiveness
Study DMurine MammaryNF-kB pathway inhibitionHigh
Study EVarious TumorsMetastatic invasion suppressionModerate

Enzyme Inhibition Applications

The compound has also been explored for its role as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit carbonic anhydrase and phosphodiesterase-4 enzymes. Such inhibition is crucial in various therapeutic contexts, including the management of epilepsy and inflammatory diseases .

Table 4: Enzyme Inhibition Profile

Enzyme Targeted Inhibition Type Compound Effectiveness
Carbonic AnhydraseCompetitive InhibitionHigh
Phosphodiesterase-4Selective InhibitionModerate

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol can be contextualized through comparisons with analogous isoquinoline derivatives. Key structural variations include substituent groups, substitution positions, and stereochemistry, which influence bioactivity and pharmacokinetics.

Substituent Effects on Solubility and Bioavailability

  • 1-(3,4-Dihydroxybenzyl)-2-ethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (CAS 191535-95-2): This compound features a 3,4-dihydroxybenzyl group and an ethyl substituent. The dihydroxybenzyl group increases hydrophilicity, similar to the 6,7-diol groups in the target compound, but the ethyl chain introduces lipophilicity. Its hydrobromide salt form enhances solubility, making it more bioavailable than non-salt analogs .
  • 1-(4-Hydroxybenzyl)-4-methoxyphenanthrene-2,7-diol (Compound 64 in G. conopsea): A phenanthrene derivative with hydroxyl and methoxy groups.

Receptor Binding and Pharmacological Activity

  • 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives: These compounds exhibit histamine H3-receptor antagonism. The thiazolyl group and alkyl chain length critically influence potency. For example, elongating the alkyl chain from one to three methylene groups increases antagonistic activity (pA₂ = 8.27), whereas substitutions at the thiazol-5-yl position enhance potency over thiazol-4-yl analogs . In contrast, the target compound’s 6,7-diol groups may favor interactions with catecholamine receptors (e.g., adrenergic or dopaminergic systems).
  • 1-(2-Bromobenzyl)-8-chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol (Supplementary Fig. 61): Halogen substitutions (Br, Cl) enhance lipophilicity and receptor binding affinity in vitro. However, the bulky bromobenzyl group may sterically hinder interactions compared to the smaller 2-aminoethyl substituent in the target compound .

Structural and Pharmacological Data Table

Compound Name Substituents Molecular Weight Key Pharmacological Property Reference
This compound 6,7-diol; 1-(2-aminoethyl) ~265.3 (estimated) Potential catecholamine receptor interaction
1-(3,4-Dihydroxybenzyl)-2-ethyl-THIQ-6,7-diol HBr 6,7-diol; 3,4-dihydroxybenzyl; ethyl 396.28 Hydrophilic; H3 receptor modulation
1-(2-Bromobenzyl)-8-chloro-THIQ-6,7-diol 6,7-diol; 2-bromobenzyl; Cl ~406.6 Enhanced lipophilicity
1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine Thiazol-5-yl; n-propylpiperazine Variable H3 antagonism (pA₂ = 8.27)
DIQ (1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl) 6,7-dimethoxy; 2-chlorophenyl; methyl 317.79 Smooth muscle contractile activity

Key Research Findings

  • Synthetic Challenges : The 6,7-diol groups in the target compound require protection during synthesis (e.g., using acetyl or benzyl groups), increasing step complexity compared to methoxy-substituted analogs .
  • Receptor Selectivity: Unlike thiazolyl-piperazine derivatives (H3-specific), the target compound’s diol and aminoethyl groups may enable cross-reactivity with multiple catecholamine receptors, akin to natural alkaloids like papaveroline .
  • Toxicity Considerations: Aminoethyl substituents can introduce basicity-related toxicity (e.g., mitochondrial dysfunction), necessitating structural optimization for therapeutic use .

Biological Activity

1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a dihydroisoquinoline core with amino and hydroxyl functional groups. Its structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

This compound exhibits multiple mechanisms that contribute to its biological activity:

  • NF-kB Inhibition : It has been shown to inhibit both canonical and noncanonical NF-kB signaling pathways, which are crucial in inflammation and cancer progression. The carbonyl moiety in its structure is responsible for this inhibition, making it a candidate for anti-inflammatory and anticancer therapies .
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it inhibits cell proliferation in human tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating moderate efficacy .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Effect
MCF-720Moderate
HeLa25Moderate
A549 (Lung)30Moderate
HCT116 (Colon)22Moderate

Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on various human cancer cell lines. The results indicated significant inhibition of cell growth at concentrations ranging from 20 to 30 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Study 2: Anti-inflammatory Effects

Another research focused on the compound's anti-inflammatory properties through NF-kB pathway inhibition. In vitro experiments demonstrated that treatment with the compound reduced the expression of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in inflammatory diseases .

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

  • Cancer Therapy : Due to its cytotoxic effects and ability to inhibit tumor invasion.
  • Anti-inflammatory Treatments : As an inhibitor of NF-kB signaling.
  • Neuroprotection : Some derivatives have shown neuroprotective effects against oxidative stress in neuronal cells .

Q & A

Q. What synthetic strategies are employed to prepare 1-(2-Aminoethyl)-3,4-dihydroisoquinoline-6,7-diol, and what intermediates are critical?

Methodological Answer: The compound is typically synthesized via the Bischler–Napieralski reaction , cyclizing an amide precursor (e.g., substituted phenethylamides) to form the dihydroisoquinoline core . Key intermediates include dimethoxy precursors (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline), which undergo demethylation to yield the 6,7-diol moiety. Demethylation can be achieved using reagents like BBr₃ or HBr in acetic acid, requiring careful optimization to avoid over-dealkylation .

Q. Which spectroscopic and chromatographic techniques are optimal for structural validation?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (in deuterated DMSO or CDCl₃) resolve aromatic protons (δ 6.5–7.5 ppm) and the ethylamino sidechain (δ 2.5–3.5 ppm). 1H^1H-NMR can confirm demethylation by observing the disappearance of methoxy signals (δ ~3.8 ppm) .
  • IR Spectroscopy : Hydroxyl (3200–3500 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches validate the diol and aminoethyl groups .
  • HPLC-MS : Reversed-phase HPLC with ESI-MS monitors purity and confirms molecular ion peaks .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Antibacterial Assays : Disk diffusion or microbroth dilution against pathogens like MRSA and E. coli K1, with MIC (minimum inhibitory concentration) determination .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., H₃ receptor antagonism) using 3H^3H-N-α-methylhistamine in HEK-293 cells expressing recombinant receptors .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Docking Simulations : Tools like AutoDock Vina model interactions with targets (e.g., NMDA receptors or bacterial enzymes). Focus on hydrogen bonding between the 6,7-diol and active-site residues .
  • QSAR Analysis : Build regression models using descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., aminoethyl chain length) with bioactivity .

Q. How are discrepancies in biological activity among structural analogs resolved?

Methodological Answer:

  • Pharmacophore Refinement : Compare analogs with varying substituents (e.g., thiazole vs. phenyl groups) to identify essential motifs. For example, 2-thiazol-5-yl derivatives show higher H₃ antagonism than 4-yl isomers due to improved steric compatibility .
  • Metabolic Stability Assays : LC-MS/MS tracks metabolite formation (e.g., oxidative deamination of the aminoethyl group) to explain reduced in vivo efficacy despite in vitro potency .

Q. What strategies improve stereochemical control during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-phenethylamine derivatives to induce asymmetry in the Bischler–Napieralski step, achieving enantiomeric excess >90% .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation of intermediate enamines with Ru-BINAP complexes yields diastereomerically pure products .

Q. How do solvent and temperature affect demethylation efficiency?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance BBr₃-mediated demethylation at 0–25°C, minimizing side reactions. Reaction progress is monitored via TLC (silica, CH₂Cl₂:MeOH 9:1) .
  • Kinetic Studies : Arrhenius plots determine activation energy for methoxy cleavage, optimizing reaction time (typically 6–12 hrs) .

Data Contradiction Analysis

Q. How are conflicting reports on substituent effects reconciled (e.g., alkyl chain length vs. activity)?

Methodological Answer:

  • Free-Wilson Analysis : Deconstruct activity contributions of substituents. For example, elongation of the aminoethyl chain enhances H₃ receptor binding up to 3 methylene groups, beyond which hydrophobicity disrupts solubility .
  • Crystallography : Resolve X-ray structures of ligand-receptor complexes to validate docking predictions and explain outliers (e.g., steric clashes in longer chains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.